molecular formula C6H6N2O3 B3049824 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 221323-55-3

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3049824
CAS No.: 221323-55-3
M. Wt: 154.12
InChI Key: ODPLFSCTCVMBMZ-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position, a carboxylic acid moiety at C3, and a formyl group at C3. Its synthesis and derivatives are less documented compared to other pyrazole-based compounds, but its functional groups make it a versatile intermediate for further chemical modifications, such as forming amides or Schiff bases .

Properties

IUPAC Name

5-formyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-4(3-9)2-5(7-8)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPLFSCTCVMBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665088
Record name 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221323-55-3
Record name 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-ketoester with hydrazine derivatives, followed by formylation and carboxylation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes the formation of the pyrazole ring, followed by selective formylation and carboxylation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its derivatives are being explored for anti-inflammatory and anti-cancer properties. For instance, studies have shown that pyrazole derivatives can inhibit certain cancer cell lines, indicating a promising avenue for drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including 5-formyl compounds, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinase pathways involved in cancer progression.

Agricultural Chemistry

This compound is also being explored for its applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structure allows for modifications that enhance biological activity against pests and diseases.

Case Study:
Research conducted by agricultural chemists demonstrated that derivatives of 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid showed effective herbicidal activity in controlling weed species in crops, providing an environmentally friendly alternative to traditional herbicides.

Materials Science

The compound's unique chemical structure makes it suitable for the synthesis of novel materials with specific properties. It can be used as a building block in the development of polymers and other advanced materials.

Case Study:
In a recent publication, researchers synthesized a polymer using 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its potential for industrial applications.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnti-inflammatory and anti-cancer propertiesSignificant cytotoxicity against cancer cell lines
Agricultural ChemistryDevelopment of herbicides and fungicidesEffective control of weed species
Materials ScienceSynthesis of advanced polymersEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid Formyl (C5), Methyl (N1), COOH (C3) C7H7N2O3 High polarity, potential for hydrogen bonding; intermediate in drug synthesis
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Furyl (C5), Methyl (N1), COOH (C3) C9H8N2O3 Enhanced aromaticity; furyl group may improve π-π stacking in crystal structures
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methoxycarbonyl (C5), Methyl (N1), COOH (C3) C7H8N2O4 Ester group increases lipophilicity; hydrolyzable to carboxylic acid in vivo
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid Furyl (C3), Methyl (N1), COOH (C5) C9H8N2O3 Substituent position affects electronic distribution; potential for varied biological activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CF3 (C3), Methyl (N1), COOH (C5) C6H5F3N2O2 Trifluoromethyl group enhances metabolic stability and acidity; used in agrochemicals
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methoxyphenyl (N1), Methyl (C5), COOH (C3) C12H12N2O3 Bulky aryl substituent may reduce solubility; applications in kinase inhibition

Biological Activity

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula C6H6N2O3C_6H_6N_2O_3 and a molecular weight of approximately 154.125 g/mol. The compound features a pyrazole ring, characterized by a five-membered structure containing two nitrogen atoms, along with formyl and carboxylic acid functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC6H6N2O3C_6H_6N_2O_3
Molecular Weight154.125 g/mol
Functional GroupsFormyl, Carboxylic

The biological activity of 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid is attributed to its interaction with various biological targets:

Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of anti-inflammatory and anticancer agents.

Receptor Binding : The compound may exhibit binding affinity to various receptors involved in disease pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
  • Anticancer Activity : Its structural analogs have shown significant anticancer properties, indicating that this compound may also possess similar effects .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that pyrazole derivatives exhibit antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These derivatives showed enhanced caspase-3 activity and induced apoptosis at micromolar concentrations .
    • Compounds structurally related to 5-formyl-1-methyl-1H-pyrazole have been shown to inhibit microtubule assembly, suggesting potential as microtubule-destabilizing agents .
  • Agricultural Applications :
    • Research indicates that compounds similar to 5-formyl-1-methyl-1H-pyrazole can act as intermediates in the synthesis of fungicides targeting succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This highlights the compound's potential utility in crop protection against fungal pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, condensation of hydrazide derivatives with cyanoacrylates or formamide under reflux conditions in ethanol or THF (60–80°C, 6–12 hours) is a common approach . Optimization of temperature and solvent polarity is critical: polar aprotic solvents (e.g., DMF) may enhance formylation efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield improvements (50–70%) are achieved by controlling stoichiometry and using catalysts like p-toluenesulfonic acid .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include the formyl proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Carboxylic acid protons may appear broad (δ 12–13 ppm) .
  • IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and pyrazole ring (C=N: ~1600 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (0.1% TFA) gradients ensure >95% purity .

Q. How do the compound’s solubility and stability impact experimental design?

  • Methodology : The carboxylic acid group confers poor solubility in nonpolar solvents. Use DMSO or methanol for stock solutions (10–50 mM). Stability tests (TGA/DSC) indicate decomposition above 150°C . For long-term storage, keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group .

Advanced Research Questions

Q. What computational strategies are effective for analyzing its molecular docking and binding affinity with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of COX-2 (PDB: 1CX2) reveals hydrogen bonding between the carboxylic acid group and Arg120/His90 residues. MD simulations (AMBER) over 100 ns validate stability of the ligand-receptor complex . Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ≈ –8.5 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies guide optimization for enhanced anti-inflammatory activity?

  • Methodology :

  • Substitution at C5 : Replacement of the formyl group with electron-withdrawing groups (e.g., nitro) increases COX-2 inhibition (IC₅₀ from 12 μM to 4 μM) .
  • Methyl group at N1 : Critical for metabolic stability; demethylation reduces t₁/₂ by 50% in microsomal assays .
  • Carboxylic acid moiety : Esterification (e.g., ethyl ester) improves membrane permeability (PAMPA logPₑ from –1.2 to 0.8) but reduces target binding .

Q. How should contradictory data on its NO-releasing activity be resolved?

  • Methodology : Inconsistent NO release (e.g., 0.2–1.5 μM in different studies) may stem from assay conditions. Use chemiluminescence (Sievers NOA) with standardized calibration (NaNO₂ curve) under deoxygenated buffers. Control pH (7.4) and temperature (37°C) to minimize artifact generation . Cross-validate with EPR spectroscopy to detect NO radicals directly .

Q. What strategies mitigate its potential ecotoxicity given limited environmental data?

  • Methodology : Perform in silico QSAR predictions (ECOSAR, TEST) to estimate LC₅₀ for aquatic organisms. If logP > 3, prioritize biodegradation assays (OECD 301D) to assess persistence. Use Daphnia magna acute toxicity tests (48-hour EC₅₀) as a preliminary screen .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield Solvent polarity, catalyst (p-TsOH), reflux time
Purity Analysis HPLC (C18, 0.1% TFA gradient)
Docking Validation MD simulations (RMSD < 2 Å), MM-PBSA
NO Assay Standardization Chemiluminescence + EPR cross-validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid

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